Tetrabutylammonium bis-trifluoromethanesulfonimidate
Description
Historical Development and Discovery
The development of TBA-TFSI is rooted in the broader exploration of ionic liquids (ILs) as alternatives to volatile organic solvents. The bistriflimide anion ([NTf₂]⁻) emerged in the 1990s as a thermally stable, non-coordinating counterion for ILs. Early work by Wilkes and Zaworotko in 1992 on air-stable imidazolium-based ILs laid the groundwork for subsequent studies on quaternary ammonium salts.
TBA-TFSI synthesis methodologies evolved alongside advances in halide-free IL production. A pivotal innovation was the two-step continuous-flow synthesis protocol reported by Szabó et al. (2022), which enabled scalable production of hydrophobic ILs via alkyl bistriflimide intermediates. This method addressed limitations of traditional anion metathesis approaches, particularly residual halide contamination, by leveraging triflic anhydride and amine precursors. By the early 2000s, TBA-TFSI had gained prominence in electrochemical applications due to its ability to suppress lithium dendrite growth in metal batteries.
Nomenclature and Structural Identification
The systematic IUPAC name for TBA-TFSI is tetrabutylammonium bis(trifluoromethanesulfonyl)azanide , reflecting its composition of a tetrabutylammonium cation ([N(C₄H₉)₄]⁺) and a bis(trifluoromethanesulfonyl)imide anion ([N(SO₂CF₃)₂]⁻). Alternative designations include:
- CAS Registry Number : 210230-40-3
- SMILES : FC(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.CCCCN+(CCCC)CCCC
- InChI Key : CFAPFDTWIGBCQK-UHFFFAOYSA-N
Structural characterization employs multiple analytical techniques:
- Nuclear Magnetic Resonance (NMR) :
- Infrared Spectroscopy :
- X-ray Diffraction :
Computational modeling using polarizable molecular dynamics simulations has further elucidated its liquid-phase structure, identifying three dominant spatial motifs:
These structural features underpin TBA-TFSI’s cohesive energy density of 298 kJ/mol, calculated via Born-Fajans-Haber cycle analysis of thermogravimetric data. The compound’s decomposition pathway above 300°C involves sequential cleavage of C-N bonds in the cation and S-N bonds in the anion, yielding volatile fluorinated byproducts.
Table 1: Key Physicochemical Properties of TBA-TFSI
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C2F6NO4S2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-16H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAPFDTWIGBCQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36F6N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584990 | |
| Record name | N,N,N-Tributylbutan-1-aminium bis(trifluoromethanesulfonyl)azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210230-40-3 | |
| Record name | N,N,N-Tributylbutan-1-aminium bis(trifluoromethanesulfonyl)azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium bis-trifluoromethanesulfonimidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
General Synthetic Route
The synthesis of tetrabutylammonium bis-trifluoromethanesulfonimidate primarily involves the reaction of tetrabutylammonium hydroxide with bis(trifluoromethanesulfonyl)imide (also known as bistriflimide). This reaction forms the ionic liquid through a neutralization process in various solvents, optimizing conditions for yield and purity.
Reaction Scheme:
Tetrabutylammonium hydroxide + Bis(trifluoromethanesulfonyl)imide → this compoundThe bulky tetrabutylammonium cation (four butyl groups attached to nitrogen) and the bis(trifluoromethanesulfonyl)imide anion confer unique ionic liquid properties such as high ionic conductivity and hydrophobicity.
Halide-Free Continuous-Flow Synthesis
A novel, halide-free continuous-flow method has been developed for synthesizing hydrophobic ionic liquids, including this compound. This method offers several advantages:
-
- Formation of alkyl bistriflimides (R4NTf2)
- Quaternization with an amine nucleophile (such as tetrabutylammonium hydroxide)
-
- Solvent-free quaternization step
- High yields and excellent purity without byproduct formation
- Reduced wastewater production
- Negligible halide content, broadening application scope
- Compatibility with continuous-flow technology for rapid synthesis
-
- Use of N,N-diisopropylethylamine as an acid scavenger
- Dichloromethane as solvent during intermediate steps
- Controlled temperature ramping from 0 °C to room temperature
- Reagent excess (2.05 equivalents of triflic anhydride) to enhance reaction rate
Yields and Purity:
Alkyl bistriflimides are isolated by vacuum distillation with excellent yields and purity, as confirmed by NMR spectroscopy.
Detailed Reaction Conditions and Data
| Parameter | Condition/Value | Notes |
|---|---|---|
| Primary amine | Butylamine | Used for optimization of reaction parameters |
| Acid scavenger | N,N-diisopropylethylamine | Prevents acid accumulation |
| Solvent | Dichloromethane (CH2Cl2) | Used during alkyl bistriflimide formation |
| Triflic anhydride (Tf2O) equivalents | 2.05 equiv | Slight excess improves reaction rate |
| Temperature | 0 °C to room temperature | Gradual increase to optimize conversion |
| Reaction time | 1 hour | Achieves 97% conversion |
| Continuous-flow reactor volume | 1000 μL | PTFE capillary tube reactor used |
| Flow rates | 5 to 15 μL/min | Adjusted to control residence time |
| Residence time | 5 to 15 minutes | Influences conversion and yield |
| Conversion | Up to 100% | Monitored by 1H NMR spectroscopy |
| Purity | High | No byproduct formation observed |
Stock Solution Preparation
For research and application purposes, this compound is often prepared as stock solutions at various molarities. The following table summarizes preparation volumes for different amounts and concentrations:
| Amount of Compound | 1 mM Solution (mL) | 5 mM Solution (mL) | 10 mM Solution (mL) |
|---|---|---|---|
| 1 mg | 1.9135 | 0.3827 | 0.1913 |
| 5 mg | 9.5674 | 1.9135 | 0.9567 |
| 10 mg | 19.1347 | 3.8269 | 1.9135 |
In Vivo Formulation Preparation
A typical in vivo formulation involves dissolving the compound in DMSO to create a master stock solution, followed by dilution with co-solvents such as PEG300, Tween 80, corn oil, or water. The order of solvent addition and ensuring clarity at each step is critical to maintain solubility and stability.
Summary of Advantages of the Halide-Free Continuous-Flow Method
| Feature | Description |
|---|---|
| Halide-free | Minimizes contamination and broadens application scope |
| Continuous-flow technology | Enables rapid, scalable, and efficient synthesis |
| Solvent-free quaternization | Reduces environmental impact and simplifies purification |
| High yield and purity | Achieves near quantitative conversion with minimal byproducts |
| Versatility | Applicable to various alkyl chain lengths and nucleophiles, allowing structural diversity |
| Waste reduction | Lower wastewater and reagent excess compared to traditional batch methods |
Chemical Reactions Analysis
Thermal Decomposition (Pyrolysis)
[N<sub>4444</sub>][NTf<sub>2</sub>] exhibits high thermal stability under standard conditions but undergoes pyrolysis at elevated temperatures. A 2023 study investigated its cohesive properties and decomposition mechanism :
| Decomposition Pathway | Products | Conditions |
|---|---|---|
| Thermal degradation | Trifluoromethanesulfonic acid, SO<sub>2</sub>, CO<sub>2</sub>, and volatile fluorocarbons | 300–400°C, inert atmosphere |
| Cation fragmentation | Butene, ammonia, and alkylamines | Above 250°C |
Key findings include:
-
Degradation begins with cleavage of the NTf<sub>2</sub><sup>−</sup> anion, releasing SO<sub>2</sub> and CF<sub>3</sub> radicals .
-
The tetrabutylammonium cation decomposes via Hofmann elimination, producing butene and tributylamine .
Electrochemical Behavior
[N<sub>4444</sub>][NTf<sub>2</sub>] is widely employed as an electrolyte due to its wide electrochemical window (>5 V) and high ionic conductivity (0.1–1 mS/cm) . It facilitates charge transfer in systems such as:
-
Double-layer capacitors : Enhances energy density by stabilizing ionic layers at electrode interfaces.
-
Glycosylation reactions : Acts as a non-coordinating electrolyte, improving reaction yields and selectivity compared to traditional solvents.
Role in Synthetic Chemistry
Although primarily used as an electrolyte, [N<sub>4444</sub>][NTf<sub>2</sub>] participates in anion-exchange reactions to synthesize other ionic liquids. For example:
This metathesis reaction leverages the low solubility of [N<sub>4444</sub>]Cl in organic solvents, enabling high-purity Li[NTf<sub>2</sub>] isolation.
Stability Under Reactive Conditions
-
Acid/Base Resistance : Stable in weakly acidic or basic environments but decomposes in concentrated acids (e.g., H<sub>2</sub>SO<sub>4</sub>).
-
Hydrolysis : Resistant to hydrolysis due to the hydrophobic NTf<sub>2</sub><sup>−</sup> anion.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : (C₄H₉)₄N[N(SO₂CF₃)₂]
- Molecular Weight : 522.61 g/mol
- CAS Number : 210230-40-3
The compound consists of a bulky tetrabutylammonium cation and a bis(trifluoromethanesulfonyl)imide anion, which contribute to its ionic nature and solubility characteristics that are beneficial in various applications.
Electrochemical Studies
TBA-TFSI is widely used as an electrolyte in electrochemical devices such as batteries and capacitors. Its high ionic conductivity makes it an excellent medium for facilitating charge transfer processes. The compound has been employed in studies investigating the electrochemical reduction of CO₂ and other reactions in ionic liquid/organic solvent mixtures .
Organic Synthesis
In organic chemistry, TBA-TFSI serves as a reagent for various chemical synthesis reactions. It can act as a solvent for reactions requiring high thermal stability and low volatility, allowing for more controlled reaction conditions. The compound has been utilized in the synthesis of chiral ionic liquids that enhance enantiomer separations in analytical chemistry .
Biochemical Applications
TBA-TFSI is also utilized in biochemical assays where its stabilizing properties help maintain the integrity of biological molecules. It can influence cellular processes by modulating cell signaling pathways and gene expression, making it valuable in cellular biology research .
Materials Science
The compound's unique properties make it suitable for developing advanced materials, including luminescent materials and polymers with tailored properties. Its use in creating deep eutectic solvents has been explored for potential applications in green chemistry .
Case Study 1: Electrochemical Performance
A study investigated the performance of TBA-TFSI as an electrolyte in lithium-ion batteries. The results demonstrated that batteries utilizing this ionic liquid exhibited improved charge-discharge cycles compared to those using traditional organic solvents, highlighting its potential for enhancing battery efficiency.
Case Study 2: Chiral Separation
Research focused on the use of TBA-TFSI in chiral separation techniques showed that it significantly improved enantioselectivity compared to other solvents. This was particularly evident when separating racemic mixtures of pharmaceuticals, showcasing its importance in drug development and analysis .
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Electrochemistry | Used as an electrolyte in batteries and capacitors | High ionic conductivity, stability |
| Organic Synthesis | Acts as a reagent and solvent for chemical reactions | Controlled reaction conditions |
| Biochemical Assays | Stabilizes biological molecules in assays | Maintains integrity of biomolecules |
| Materials Science | Develops advanced materials including luminescent compounds | Tailored properties for specific uses |
Mechanism of Action
The mechanism of action of tetrabutylammonium bis-trifluoromethanesulfonimidate involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to act as an effective electrolyte, facilitating the transfer of ions in electrochemical systems. It also exhibits remarkable stability at high temperatures and demonstrates resilience towards various anions, making it suitable for use in harsh environments .
Comparison with Similar Compounds
Similar Compounds
- Tetramethylammonium bis-trifluoromethanesulfonyl imide
- Butyltrimethylammonium bis-trifluoromethylsulfonyl imide
- Methyl-trioctylammonium bis-trifluoromethylsulfonyl imide
- 1-Ethyl-3-methylimidazolium bis-trifluoromethylsulfonyl imide
- 1-Butyl-1-methylpyrrolidinium bis-trifluoromethylsulfonyl imide
- Ethyldimethylpropylammonium bis-trifluoromethylsulfonyl imide
- Lithium bis-trifluoromethanesulfonyl imide
Uniqueness
Tetrabutylammonium bis-trifluoromethanesulfonimidate stands out due to its high ionic conductivity, stability at elevated temperatures, and compatibility with a wide range of solvents. These properties make it particularly valuable in applications requiring robust performance under challenging conditions .
Biological Activity
Tetrabutylammonium bis-trifluoromethanesulfonimidate (TBA-BTFSI) is an ionic liquid that has garnered attention for its unique properties and potential applications in various scientific fields. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Overview of TBA-BTFSI
- Chemical Structure : TBA-BTFSI has the molecular formula and a molecular weight of 522.61 g/mol. It consists of a bulky tetrabutylammonium cation and a bis(trifluoromethanesulfonyl)imide anion, which contribute to its ionic nature and high stability under various conditions.
- Properties : This compound is characterized by negligible vapor pressure, high thermal stability, and excellent ionic conductivity, making it suitable for use as an electrolyte in electrochemical devices such as batteries and supercapacitors.
Cellular Effects
TBA-BTFSI influences cellular processes through several mechanisms:
- Modulation of Cell Signaling : The compound interacts with cell membranes and intracellular proteins, potentially altering signal transduction pathways. This can lead to changes in gene expression and metabolic activities within cells.
- Enzyme Interaction : TBA-BTFSI can act as an enzyme inhibitor or activator depending on the specific biochemical context. Its binding interactions with biomolecules may affect enzyme activity, thereby influencing metabolic pathways.
Biochemical Pathways
Research indicates that TBA-BTFSI plays a role in biochemical reactions, particularly as an electrolyte in electrical double-layer capacitors. Its interaction with various cellular components may enhance or inhibit specific biochemical pathways critical for cellular function.
Research Findings and Case Studies
Several studies have explored the biological activity of TBA-BTFSI, highlighting its potential applications:
- Electrochemical Applications : In electrochemical studies, TBA-BTFSI has been used effectively as an electrolyte for glycosylation reactions. It demonstrated improved reaction yields and selectivity compared to traditional solvents .
- Stability and Degradation : A study on the stability of TBA-BTFSI under different environmental conditions revealed that while it is generally stable, degradation can occur under extreme conditions, affecting its long-term efficacy in biological applications.
- Biochemical Assays : TBA-BTFSI has been employed in biochemical assays due to its ability to stabilize certain biological molecules. Its hydrophobic nature enhances solubility for various compounds, facilitating better assay performance.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 522.61 g/mol |
| Ionic Conductivity | High |
| Vapor Pressure | Negligible |
| Thermal Stability | High |
| Applications | Electrolyte in batteries/supercapacitors, biochemical assays |
Q & A
Q. Answer :
- NMR Spectroscopy : Confirms structural integrity by verifying proton environments of the tetrabutylammonium cation and TFSI anion.
- Ion Chromatography : Quantifies stoichiometric ratios of cations (tetrabutylammonium⁺) and anions (TFSI⁻).
- Karl Fischer Titration : Measures moisture content (<50 ppm critical for electrochemical applications).
Purity ≥99% is essential to avoid impurities (e.g., residual bromide) that alter conductivity or redox behavior .
How does TBA-TFSI enhance pseudocapacitive surface reactions in plasmonic nanomaterials?
Answer : In capacitive charging experiments, TBA-TFSI’s non-intercalating nature allows surface-limited charge injection into plasmonic materials like ITO nanocrystals. This induces a blueshift in localized surface plasmon resonance (LSPR) by elevating the Fermi level. The extent of modulation depends on nanoparticle size (active volume) and doping content (e.g., Cr-doped In₂O₃ shows 420 cm⁻¹ shift at 0% Cr vs. −240 cm⁻¹ at 20% Cr) .
What solvent systems are compatible with TBA-TFSI for high-voltage electrochemical applications?
Answer : TBA-TFSI is compatible with polar aprotic solvents such as propylene carbonate (PC), acetonitrile (ACN), and dimethyl sulfoxide (DMSO). For high-voltage (>4 V vs. Li/Li⁺) applications, PC-TBA-TFSI mixtures are preferred due to their wide electrochemical window (~5 V). Solvent purity (H₂O < 10 ppm) is critical to prevent decomposition .
How does TBA-TFSI compare to tetrabutylammonium hexafluorophosphate (TBAPF₆) in conductivity and stability?
Q. Answer :
| Property | TBA-TFSI | TBAPF₆ |
|---|---|---|
| Ionic Conductivity (25°C) | ~3.5 mS/cm (in PC) | ~2.8 mS/cm (in PC) |
| Thermal Stability | >300°C | ~200°C (decomposes) |
| Hydrolytic Sensitivity | Low (stable in dry air) | High (PF₆⁻ hydrolysis) |
TBA-TFSI’s superior thermal and hydrolytic stability makes it preferable for high-temperature or moisture-prone experiments .
What methodologies mitigate electrode polarization effects when using TBA-TFSI in thin-film electrochemical studies?
Q. Answer :
- Ultramicroelectrodes : Reduce polarization via high mass transport rates.
- AC Impedance Spectroscopy : Quantifies charge-transfer resistance (Rₐ) and double-layer capacitance (Cdl).
- Low Concentration Electrolytes : Dilute TBA-TFSI (e.g., 0.1 M) minimizes ionic shielding, enhancing signal resolution in DPV .
How is TBA-TFSI employed in operando studies of conjugated polymer doping mechanisms?
Answer : In operando spectroelectrochemistry, TBA-TFSI enables real-time monitoring of doping-induced absorption changes. For example, poly(3,4-ethylenedioxythiophene) (PEDOT) films in 0.2 M TBA-TFSI/ACN show distinct polaronic and bipolaronic transitions at +0.8 V vs. Ag/Ag⁺. The electrolyte’s low viscosity ensures rapid ion diffusion, critical for resolving fast doping kinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
